

# Application Notes and Protocols: The Role of Nickel Chloride in Electroplating

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## Compound of Interest

Compound Name: Nickel chlorate

Cat. No.: B1220523

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A Note on **Nickel Chlorate**: Initial research into the applications of **nickel chlorate** in electroplating has found no scholarly articles, patents, or technical data sheets suggesting its use in this context. **Nickel chlorate** ( $\text{Ni}(\text{ClO}_3)_2$ ) is a strong oxidizing agent. In an electroplating bath, which is a reducing environment at the cathode where metal ions are reduced to their metallic form, the presence of a strong oxidizer like the chlorate ion ( $\text{ClO}_3^-$ ) would be counterproductive and potentially hazardous. It could lead to undesirable chemical reactions, instability of the bath, and prevent the efficient deposition of nickel. The key difference is that the chloride ion ( $\text{Cl}^-$ ) is in its lowest oxidation state and is stable in the electrochemical conditions of plating, whereas the chlorate ion is in a high oxidation state (+5) and is a powerful oxidizing agent.<sup>[1][2]</sup>

Therefore, these application notes will focus on the well-established and critical role of nickel chloride ( $\text{NiCl}_2$ ) in nickel electroplating processes.

## Introduction to Nickel Chloride in Electroplating

Nickel electroplating is a widely used surface finishing technique that deposits a layer of nickel onto a substrate to enhance its corrosion resistance, wear resistance, and decorative appearance.<sup>[3]</sup> One of the most common and historically significant formulations for nickel electroplating is the Watts bath, developed by Oliver P. Watts in 1916.<sup>[4]</sup> Nickel chloride is a fundamental component of the Watts bath and other nickel plating formulations, where it serves several critical functions.<sup>[5][6]</sup>

The primary roles of nickel chloride in an electroplating bath are:

- **Improving Anode Dissolution:** It prevents the nickel anode from becoming passive, ensuring a steady supply of nickel ions into the solution.[\[5\]](#)[\[7\]](#)
- **Increasing Bath Conductivity:** The presence of chloride ions enhances the electrical conductivity of the electrolyte, which allows for operation at lower voltages and improves the throwing power of the bath.[\[7\]](#)
- **Influencing Deposit Properties:** The concentration of nickel chloride can affect the internal stress, hardness, and ductility of the nickel deposit.[\[7\]](#)

## Quantitative Data: Bath Compositions and Operating Parameters

The composition of a nickel electroplating bath can be tailored for specific applications, such as decorative bright nickel or engineering (semi-bright) nickel. Nickel chloride concentration is a key variable in these formulations.[\[4\]](#)

Table 1: Typical Compositions of Watts-Type Nickel Electroplating Baths

Component	Bright Nickel Bath Concentration	Semi-Bright Nickel Bath Concentration	All-Chloride Bath Concentration	Function
Nickel Sulfate (NiSO <sub>4</sub> ·6H <sub>2</sub> O)	240 - 350 g/L	225 - 375 g/L	0 g/L	Primary source of nickel ions (Ni <sup>2+</sup> ) for deposition. <a href="#">[5]</a>
Nickel Chloride (NiCl <sub>2</sub> ·6H <sub>2</sub> O)	45 - 120 g/L	30 - 60 g/L	225 - 300 g/L	Improves anode corrosion, increases conductivity, and influences deposit stress. <a href="#">[5]</a> <a href="#">[7]</a>
Boric Acid (H <sub>3</sub> BO <sub>3</sub> )	30 - 50 g/L	37 - 52 g/L	30 - 45 g/L	Acts as a pH buffer at the cathode surface, preventing pitting and producing smoother, more ductile deposits.

Table 2: Typical Operating Parameters for Watts-Type Nickel Baths

Parameter	Bright Nickel Plating	Semi-Bright Nickel Plating	All-Chloride Plating
pH	3.8 - 4.5	3.5 - 4.5	2.0 - 4.0
Temperature	45 - 65 °C	55 - 65 °C	55 - 70 °C
Cathode Current Density	2 - 10 A/dm <sup>2</sup>	2 - 15 A/dm <sup>2</sup>	2 - 10 A/dm <sup>2</sup>
Agitation	Cathode rod or air	Cathode rod or air	Cathode rod or air

Data compiled from multiple sources.[\[3\]](#)[\[6\]](#)

## Experimental Protocols

### Protocol 1: Preparation of a Standard Watts Nickel Electroplating Bath (1 Liter)

This protocol describes the preparation of a general-purpose Watts bath.

Materials:

- Nickel Sulfate ( $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ ): 300 g
- Nickel Chloride ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ): 60 g
- Boric Acid ( $\text{H}_3\text{BO}_3$ ): 45 g
- Distilled or Deionized Water: ~800 mL, and additional to make 1 L
- 1 L Beaker or Tank
- Hot Plate with Magnetic Stirrer
- pH Meter
- Dilute Sulfuric Acid and Nickel Carbonate (for pH adjustment)

Procedure:

- Heat approximately 800 mL of distilled water to about 60-70°C in the beaker on the hot plate.
- With continuous stirring, slowly add the nickel sulfate and allow it to dissolve completely.
- Once the nickel sulfate is dissolved, add the nickel chloride and stir until it is fully dissolved.
- Add the boric acid to the solution and continue stirring until it is completely dissolved. The elevated temperature is crucial for dissolving the boric acid.
- Allow the solution to cool to room temperature.

- Transfer the solution to a 1 L volumetric flask or graduated cylinder and add distilled water to bring the final volume to 1 liter.
- Measure the pH of the solution. Adjust the pH to the desired operating range (typically 4.0-4.5) using small additions of dilute sulfuric acid to lower the pH or nickel carbonate to raise it.
- The bath is now ready for use.

## Protocol 2: Nickel Electroplating of a Copper Substrate

This protocol outlines the steps for electroplating a copper coupon using the prepared Watts bath.

Equipment:

- Plating Tank containing the prepared Watts bath
- DC Power Supply (Rectifier)
- Anode: Rolled, depolarized nickel or nickel with carbon/sulfur.
- Cathode: The copper coupon to be plated
- Heater and Thermostat for the bath
- Agitation system (e.g., cathode rocker or air bubbler)
- Cleaning and activation solutions (e.g., alkaline cleaner, acid dip)

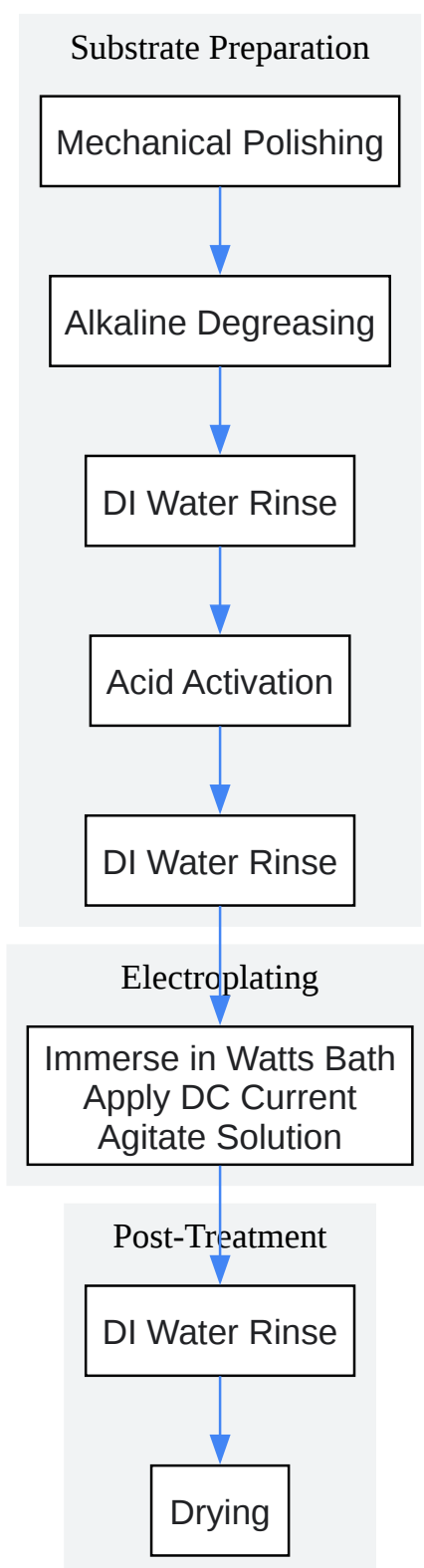
Procedure:

- Substrate Preparation:
  - Mechanically polish the copper coupon to the desired surface finish.
  - Degrease the coupon using an alkaline electro-cleaner to remove organic contaminants.
  - Rinse thoroughly with deionized water.

- Activate the surface by dipping it in a dilute acid solution (e.g., 10% sulfuric acid) for 15-30 seconds.
- Rinse thoroughly with deionized water. The substrate must not be allowed to dry before plating.
- Electroplating:
  - Heat the Watts bath to the target operating temperature (e.g., 60°C).
  - Immerse the nickel anode and the prepared copper cathode into the plating bath. Ensure they are parallel and at a fixed distance.
  - Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
  - Turn on the power supply and adjust the current to achieve the desired current density (e.g., 4 A/dm<sup>2</sup>).
  - Begin agitation of the bath or cathode.
  - Continue plating for the calculated time required to achieve the desired nickel thickness. Faraday's Law can be used for an approximate calculation.
- Post-Treatment:
  - Turn off the power supply.
  - Remove the plated coupon from the bath.
  - Rinse the coupon thoroughly with deionized water.
  - Dry the plated part using compressed air or a soft cloth.

## Visualizations

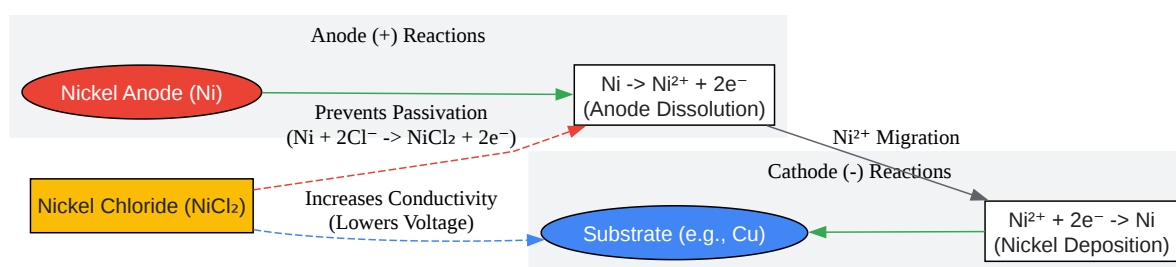
### Diagram 1: Experimental Workflow for Nickel Electroplating



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Caption: Workflow for the nickel electroplating process.

## Diagram 2: Role of Nickel Chloride in the Electroplating Bath



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Caption: Key functions of nickel chloride in a Watts bath.

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- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Nickel Chloride in Electroplating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220523#nickel-chlorate-applications-in-electroplating]

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